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molecular formula C16H15BrO B8438562 2-Bromo-1,3-diphenylbutan-1-one CAS No. 7472-59-5

2-Bromo-1,3-diphenylbutan-1-one

Cat. No. B8438562
M. Wt: 303.19 g/mol
InChI Key: VGRLUUYEYGUKOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04147793

Procedure details

2-Bromo-3-phenyl-butyrophenone (0.02 mol), 1,2,4-triazole (0.02 mol) and potassium carbonate (0.04 mol) were refluxed in methyl ethyl ketone (100 ml) for 36 hours. After cooling to room temperature, the solution was filtered and the solvent removed in vacuo. Recrystallisation of the residue from ethanol/petroleum ether (60°-80°) gave the title compound as a colourless solid, m.p. 166°-8°.
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
0.04 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH:11]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH3:12])[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4].[NH:19]1[CH:23]=[N:22][CH:21]=[N:20]1.C(=O)([O-])[O-].[K+].[K+]>C(C(C)=O)C>[N:19]1([CH:2]([CH:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH3:12])[C:3]([C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)=[O:4])[CH:23]=[N:22][CH:21]=[N:20]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.02 mol
Type
reactant
Smiles
BrC(C(=O)C1=CC=CC=C1)C(C)C1=CC=CC=C1
Name
Quantity
0.02 mol
Type
reactant
Smiles
N1N=CN=C1
Name
Quantity
0.04 mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solution was filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
Recrystallisation of the residue from ethanol/petroleum ether (60°-80°)

Outcomes

Product
Name
Type
product
Smiles
N1(N=CN=C1)C(C(=O)C1=CC=CC=C1)C(C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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